Benzhydrocodone hydrochloride Benzhydrocodone hydrochloride Benzhydrocodone hydrochloride is discontinued (DEA controlled substance). It is an opioid prodrug used as an analgesic.
Brand Name: Vulcanchem
CAS No.: 1379679-42-1
VCID: VC0520862
InChI: InChI=1S/C25H25NO4.ClH/c1-26-13-12-25-17-9-11-20(29-24(27)15-6-4-3-5-7-15)23(25)30-22-19(28-2)10-8-16(21(22)25)14-18(17)26;/h3-8,10-11,17-18,23H,9,12-14H2,1-2H3;1H/t17-,18+,23-,25-;/m0./s1
SMILES: Cl.COc1ccc2C[C@@H]3[C@@H]4CC=C(OC(=O)c5ccccc5)[C@@H]6Oc1c2[C@]46CCN3C
Molecular Formula: C25H26ClNO4
Molecular Weight: 439.9 g/mol

Benzhydrocodone hydrochloride

CAS No.: 1379679-42-1

Cat. No.: VC0520862

Molecular Formula: C25H26ClNO4

Molecular Weight: 439.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Benzhydrocodone hydrochloride - 1379679-42-1

Specification

CAS No. 1379679-42-1
Molecular Formula C25H26ClNO4
Molecular Weight 439.9 g/mol
IUPAC Name [(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] benzoate;hydrochloride
Standard InChI InChI=1S/C25H25NO4.ClH/c1-26-13-12-25-17-9-11-20(29-24(27)15-6-4-3-5-7-15)23(25)30-22-19(28-2)10-8-16(21(22)25)14-18(17)26;/h3-8,10-11,17-18,23H,9,12-14H2,1-2H3;1H/t17-,18+,23-,25-;/m0./s1
Standard InChI Key VVCUIDHKAHHSAN-RFIUKBLMSA-N
Isomeric SMILES CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=CC4)OC(=O)C6=CC=CC=C6.Cl
SMILES Cl.COc1ccc2C[C@@H]3[C@@H]4CC=C(OC(=O)c5ccccc5)[C@@H]6Oc1c2[C@]46CCN3C
Canonical SMILES CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=CC4)OC(=O)C6=CC=CC=C6.Cl
Appearance Solid powder

Introduction

Chemical Structure and Properties

Benzhydrocodone hydrochloride is formed by covalently bonding hydrocodone to benzoic acid, a widely used food preservative . This chemical modification creates a new molecular entity with distinctive properties compared to hydrocodone alone.

The key chemical properties of benzhydrocodone hydrochloride include:

PropertyValue
Chemical FormulaC25H25NO4·HCl
Molecular Weight439.93 g/mol
Exact Mass439.1550
Chemical Structure GroupDG01850

The molecular structure features the core hydrocodone molecule linked to benzoic acid through a covalent bond, which must be cleaved through enzymatic processes to release the active hydrocodone component .

Pharmacological Mechanism of Action

Benzhydrocodone hydrochloride acts as a prodrug with no inherent pharmacological activity. Its therapeutic effects depend entirely on its conversion to hydrocodone, which then exerts its analgesic effects primarily through agonist activity at the μ-opioid receptor (OPRM1) . This receptor interaction is responsible for both the pain-relieving properties and the potential for dependence and addiction associated with opioid medications.

The conversion of benzhydrocodone to hydrocodone occurs through enzymatic processes, with different rates depending on the biological environment:

  • In intestinal fluid, conversion to hydrocodone is nearly complete (95%) within five minutes

  • In whole blood, near-complete conversion requires approximately 240 minutes

This differential conversion rate is significant in the context of abuse potential, as rapid conversion in the gastrointestinal tract supports normal oral therapeutic use, while slower conversion in blood potentially limits abuse by non-oral routes .

Pharmacokinetics

Oral Administration

When administered orally, benzhydrocodone is rapidly converted to hydrocodone in the intestinal tract. Clinical pharmacokinetic studies have reported the following parameters for hydrocodone plasma concentration after oral administration of benzhydrocodone:

ParameterValuePopulationConditions
Cmax10.1 ng/mLUnhealthy adults15 mg single oral dose, fasted
Cmax23.6 ng/mLHealthy adult males10 mg single oral dose, fasted
AUC155 ng×h/mLUnhealthy adults15 mg single oral dose, fasted

These pharmacokinetic profiles indicate that benzhydrocodone provides therapeutic levels of hydrocodone when administered orally .

Intranasal Administration

A critical aspect of benzhydrocodone's pharmacokinetic profile relates to its behavior when administered via non-oral routes, particularly intranasal administration, which is a common method of opioid abuse. Comparative studies between intranasal benzhydrocodone and hydrocodone bitartrate have revealed significant differences:

ParameterBenzhydrocodone APIHydrocodone BitartrateDifferenceP-value
CmaxSignificantly lowerReference36% lowerp<0.0001
Tmax (median)1.75 hours (range 0.75-4.0 hours)0.5 hours (range 0.25-2.0 hours)>3-fold longerp<0.0001
AUClastReducedReference20.3% lowerp<0.0001
AUCinfReducedReference19.5% lowerp<0.0001
t1/25.29 hours (SD=0.78)5.23 hours (SD=0.74)SimilarNot significant
Abuse Quotient17.031.947% lowerSignificant

These findings demonstrate that intranasal administration of benzhydrocodone results in significantly lower and delayed hydrocodone exposure compared to hydrocodone bitartrate . The lower Cmax and extended Tmax values suggest a reduced potential for the rapid onset of euphoric effects that are typically sought in opioid abuse.

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